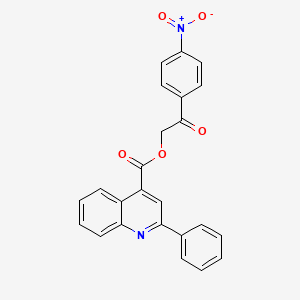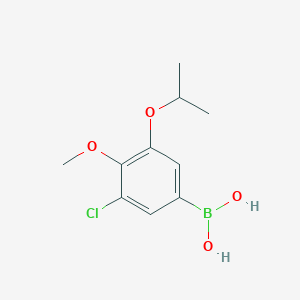
3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid is a chemical compound with the CAS Number: 2096331-35-8 . It has a molecular weight of 244.48 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14BClO4/c1-6(2)16-9-5-7(11)4-8(12)10(9)15-3/h4-6,13-14H,1-3H3 . This code represents the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds .Scientific Research Applications
Fluorescence Quenching Mechanism
The fluorescence quenching mechanism of boronic acid derivatives, including compounds structurally related to 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid, has been investigated through steady state fluorescence measurements. This study focused on the quenching effects of aniline on boronic acids and utilized Stern-Volmer kinetics to analyze the quenching mechanism, suggesting a static quenching process in a diffusion-limited reaction system (H. S. Geethanjali, D. Nagaraja, & R. Melavanki, 2015).
Crystal Structure Enhancement
Research has also focused on designing novel boronic acids with a monomeric structure for crystal engineering applications. The study involved analyzing the crystal structures of ortho-alkoxyphenylboronic acids to understand the influence of alkoxy substituents. This research aimed to achieve monomeric structures that could serve as building blocks for crystal engineering, highlighting the importance of intramolecular hydrogen bonds in achieving desired structural motifs (M. Cyrański, Paulina Klimentowska, Agata Rydzewska, J. Serwatowski, A. Sporzyński, & Dorota K. Stępień, 2012).
Environmental Impact of Derivatives
The environmental impact of chloromethoxybenzoic acid (CBA) derivatives, related to 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid, has been assessed, particularly in the context of pesticide residue. CBA derivatives, used in various herbicidal preparations, pose a challenge for soil microorganisms due to their recalcitrant nature, making the control of their residues crucial for environmental health (I. Maga, Anna Kushniruk, Mykhailo Rujinskiy, & Olga Avramenko, 2021).
Synthesis and Biological Activities
The synthesis and evaluation of new derivatives based on thiophene, incorporating 3-Chloro-5-isopropoxy-4-methoxyphenyl units, have been explored for their potential medicinal applications. Such studies involve the palladium-catalyzed Suzuki cross-coupling reactions to create derivatives showing promising biofilm inhibition, haemolytic, and anti-thrombolytic activities, pointing towards the significant biological and pharmacological potential of these compounds (H. Ikram, N. Rasool, Gulraiz Ahmad, G. Chotana, S. Musharraf, M. Zubair, Usman Ali Rana, M. Zia-ul-Haq, & H. Jaafar, 2015).
Antimicrobial Properties
The synthesis and antimicrobial activity evaluation of (E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one compounds, which share structural motifs with 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid, reveal that certain derivatives exhibit significant antimicrobial properties. This research underscores the potential utility of these compounds in developing new antimicrobial agents (S. Balaji, V. Manikandan, R. Senbagam, R. Vijayakumar, M. Rajrajan, G. Vanangamudi, & G. Thirunarayanan, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-chloro-4-methoxy-5-propan-2-yloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO4/c1-6(2)16-9-5-7(11(13)14)4-8(12)10(9)15-3/h4-6,13-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTCCQQHFRRHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC)OC(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide](/img/structure/B2487610.png)
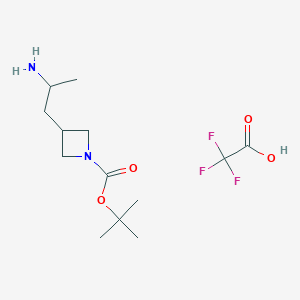
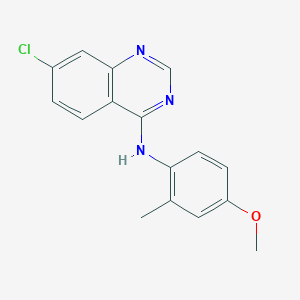
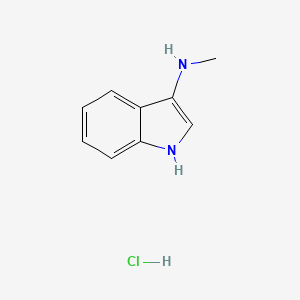
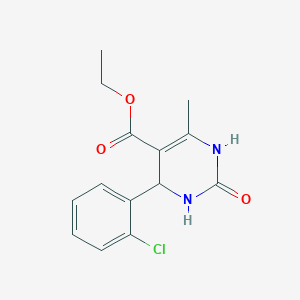
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)
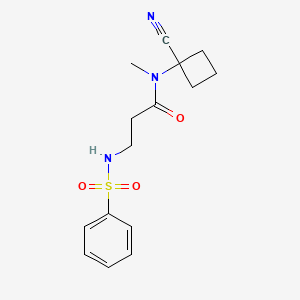
![N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2487618.png)
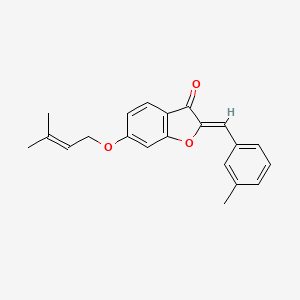
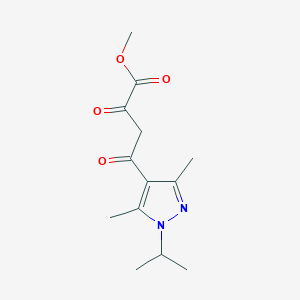
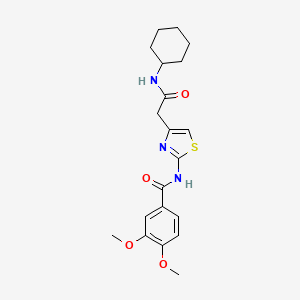
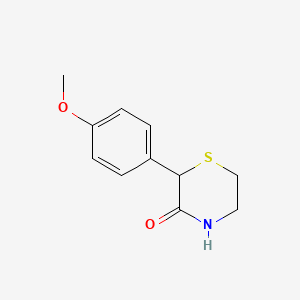
![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)
